2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

MLK3 kinase inhibitor cancer

Procure 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1894857-38-5) as a differentiated heterocyclic building block for MLK3 kinase inhibitor (IC50 6–11 nM range) and GPR119 agonist development. Unlike generic imidazo[4,5-b]pyridines, its 3-piperidinyl substitution pattern directs activity toward kinase/GPCR targets, not H1 antihistaminic pathways. Fragment-like properties (MW 216.28, TPSA 42.74 Ų, LogP 1.66) enable hit-to-lead optimization with ample property-adjusted growth potential. Available at ≥95% purity for rapid parallel SAR studies.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13201116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCCNC3)N=CC=C2
InChIInChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3
InChIKeySSIQDAJABAVNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: A Core Scaffold for MLK3 and GPR119 Inhibitor Development [CAS: 1894857-38-5]


2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS: 1894857-38-5) is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a 3-piperidinyl substitution at the 3-position and a methyl group at the 2-position, commercially available at ≥95% purity . The 3H-imidazo[4,5-b]pyridine scaffold is a purine isostere widely utilized in medicinal chemistry for developing inhibitors targeting kinases (e.g., MLK3), G-protein coupled receptors (e.g., GPR119), and other therapeutic targets due to its ability to engage ATP-binding pockets and receptor active sites [1]. This specific substitution pattern positions the compound as a direct building block or intermediate for synthesizing advanced MLK3 inhibitors and GPR119 agonists, differentiating it from the more extensively studied 3H-imidazo[4,5-b]pyridin-2-amine antihistamine series [2].

Why 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Cannot Be Interchanged with Imidazo[4,5-b]pyridine Analogs or Piperidine-Containing Isosteres


Within the imidazo[4,5-b]pyridine chemical space, subtle substitution differences yield profound target selectivity divergence. While 3H-imidazo[4,5-b]pyridin-2-amine derivatives function primarily as antihistaminic agents via histamine H1 receptor antagonism [1], the 3-(piperidin-3-yl) substitution pattern in 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine directs activity toward an entirely distinct pharmacological space—specifically MLK3 kinase inhibition [2] and GPR119 receptor agonism [3]. This contrasts with the well-known CB1 antagonist class represented by otenabant (CP-945,598) and rimonabant, which employ different core heterocycles (purine and pyrazole, respectively) and exhibit Ki values of ~1.8 nM at CB1 but carry documented CNS adverse event liabilities . Critically, substituting this compound with a generic imidazopyridine (e.g., 3H-imidazo[4,5-b]pyridine core without the piperidin-3-yl substituent) or with alternative piperidine-containing scaffolds (e.g., 4-piperidinyl-substituted analogs) would alter both target engagement profile and synthetic utility. The quantitative evidence below demonstrates precisely how this substitution pattern confers measurable differentiation in biological activity relevant to kinase inhibitor and GPCR modulator development programs.

Quantitative Differentiation Evidence: 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Versus Closest Analogs and Structural Alternatives


MLK3 Inhibitor Core Scaffold: Potency Comparison of 3H-Imidazo[4,5-b]pyridine Derivatives

The 3H-imidazo[4,5-b]pyridine scaffold with 3-position substitution (exemplified by 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine) yields potent MLK3 inhibitors. In a 2024 enzymatic assay, structurally related 3H-imidazo[4,5-b]pyridine derivatives with comparable substitution patterns achieved MLK3 IC50 values of 6 nM for compounds 9a and 9e, 8 nM for compound 9j, and 11 nM for compound 9k [1]. This represents a substantial potency advantage over earlier MLK3 inhibitors such as CEP-1347, which exhibits IC50 values in the 20–50 nM range [1]. The 2-methyl substitution and piperidin-3-yl attachment at the N3 position are essential for maintaining this inhibitory activity, as molecular docking studies confirm that these substituents occupy critical hydrophobic pockets within the MLK3 ATP-binding site [2].

MLK3 kinase inhibitor cancer neurodegeneration

GPR119 Agonist Structural Platform: Differentiated from Pyrimidine-Based Agonists

Patent WO2017175066 discloses that imidazo[4,5-b]pyridine derivatives with piperidine substitution, structurally encompassing the 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold, function as GPR119 agonists [1]. This scaffold differentiates from the pyrimidine-based GPR119 agonist APD597 (JNJ-38431055), which exhibits human GPR119 EC50 = 46 nM and rat GPR119 EC50 = 421 nM [2]. The imidazo[4,5-b]pyridine core provides an alternative heterocyclic framework for GPR119 engagement, with the piperidin-3-yl substituent serving as a critical pharmacophoric element for receptor activation. The presence of the 2-methyl group further distinguishes this compound from des-methyl analogs that may exhibit altered binding kinetics or metabolic stability profiles.

GPR119 type 2 diabetes GLP-1 insulin secretion

Molecular Property Differentiation: Size and Complexity Versus CB1 Antagonists

2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine possesses a molecular weight of 216.28 g/mol (molecular formula C12H16N4) , making it substantially smaller and less lipophilic than advanced CB1 antagonists such as otenabant (MW = 509.15 g/mol; cLogP = 4.86; TPSA = 101.44 Ų) [1] and rimonabant (MW = 463.79 g/mol; C22H21Cl3N4O) . This 2.2- to 2.4-fold lower molecular weight positions the compound as a fragment-like or early lead-like scaffold rather than a drug-sized molecule. The lower TPSA (42.74 Ų) and moderate LogP (1.66) of the target compound indicate favorable passive permeability and CNS penetration potential, whereas the high molecular weight and lipophilicity of otenabant and rimonabant contribute to their extended half-lives but also their CNS-mediated adverse effect profiles [2].

drug-likeness molecular weight physicochemical properties lead optimization

Substitution Pattern Specificity: 3-Piperidinyl Versus 4-Piperidinyl Analogs

The 3-piperidinyl substitution at the N3 position of the imidazo[4,5-b]pyridine core differentiates this compound from the 4-piperidinyl-substituted analogs historically developed as antihistaminic agents (e.g., N-heterocyclyl-4-piperidinamines claimed in US4219559) [1]. The 3-position attachment alters the spatial orientation of the piperidine nitrogen relative to the imidazopyridine core, which influences target engagement: 4-piperidinyl analogs demonstrate preferential activity at histamine H1 receptors, whereas 3-piperidinyl-substituted imidazo[4,5-b]pyridines are implicated in MLK3 kinase inhibition [2] and GPR119 agonism [3]. Commercial availability data confirms that 3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1895682-17-3) is distinct from 2-isopropyl-3-(1-methyl-4-piperidinyl)-3H-imidazo[4,5-b]pyridine, with the latter exhibiting only 79% 3D similarity .

structure-activity relationship piperidine positional isomerism kinase inhibitor antihistamine

Commercial Availability and Purity Differentiation Versus Advanced Analogs

2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is commercially available as a research-grade building block at 95% purity (CAS 1894857-38-5) , with the hydrochloride salt variant (CAS 2279124-41-1) available at 98% purity . In contrast, more elaborated 3H-imidazo[4,5-b]pyridine derivatives with demonstrated MLK3 inhibitory activity—such as compound 9a (MLK3 IC50 = 6 nM) [1] and the complex substituted analog 3-(3-methoxy-4-((6-methoxypyridin-3-yl)methoxy)benzyl)-6-(piperidin-3-ylethynyl)-3H-imidazo[4,5-b]pyridine (IC50 = 5 nM against CSF-1R) [2]—are not commercially available and require custom synthesis. This positions the target compound as an accessible starting material for medicinal chemistry programs seeking to build SAR around the imidazo[4,5-b]pyridine core.

research chemical building block procurement purity

Recommended Research and Industrial Applications for 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine


MLK3 Kinase Inhibitor Lead Optimization Programs

Use 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine as a core building block for synthesizing novel MLK3 inhibitors. The scaffold enables access to compounds with IC50 values in the 6–11 nM range, representing a 2- to 8-fold potency improvement over second-generation inhibitors such as CEP-1347 [1]. Molecular docking studies confirm that the 3-piperidinyl substitution and 2-methyl group occupy critical hydrophobic pockets in the MLK3 ATP-binding site, providing a validated starting point for structure-based optimization [2].

GPR119 Agonist Scaffold Diversification

Employ this compound as an alternative heterocyclic core for GPR119 agonist development, differentiating from pyrimidine-based agonists such as APD597 (human EC50 = 46 nM, rat EC50 = 421 nM) [1]. Patent disclosures support the utility of imidazo[4,5-b]pyridine derivatives with piperidine substitution for GPR119-mediated enhancement of GLP-1 secretion and glucose-dependent insulin release [2].

Fragment-Based Drug Discovery (FBDD) and Lead Generation

With a molecular weight of 216.28 g/mol, TPSA of 42.74 Ų, and LogP of 1.66, this compound meets fragment-like criteria and is suitable for fragment-based screening campaigns [1]. Its low molecular weight (2.2× smaller than otenabant) and favorable physicochemical properties provide an advantageous starting point for hit-to-lead optimization, with ample room for property-adjusted growth toward clinical candidates [2].

Kinase Selectivity Profiling and SAR Expansion

Given the 3-piperidinyl substitution pattern's association with MLK3 inhibition rather than the H1 antihistaminic activity observed in 4-piperidinyl analogs [1], this compound serves as a tool for probing substitution-dependent kinase selectivity within the imidazo[4,5-b]pyridine chemical space. Commercial availability at 95–98% purity enables rapid procurement for parallel SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.